![molecular formula C13H17N3O4 B2606513 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol CAS No. 2109161-59-1](/img/structure/B2606513.png)

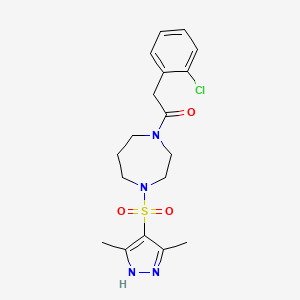

2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol (also known as 4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methoxyphenylethanol) is an organic compound with a variety of applications in scientific research. It is a versatile building block for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. It has been used in a variety of applications, including as a ligand in catalytic reactions, as a reagent in organic synthesis, and as a fluorescent probe in biological imaging.

Scientific Research Applications

- Indole-3-acetic acid (IAA) is a plant hormone produced by the degradation of tryptophan in higher plants. 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol is structurally related to IAA due to its imidazole ring and hydroxymethyl groups. It may exhibit plant growth-regulating effects, influencing processes like cell division, elongation, and differentiation .

- The imidazole moiety in this compound suggests potential antifungal activity. Researchers have explored its effectiveness against fungal pathogens, particularly due to its structural resemblance to other antifungal agents. Investigating its mode of action and efficacy against specific fungi could be valuable .

- The hydroxymethyl groups in this compound can serve as coordination sites for metal ions. Researchers have studied its complexation behavior with various metal ions, potentially leading to applications in catalysis, sensors, or drug delivery systems .

- The combination of an imidazole ring and hydroxymethyl groups makes this compound interesting for biomedical research. It could be explored as a scaffold for drug design, targeting specific receptors or enzymes. Additionally, its potential as a prodrug or drug delivery vehicle merits investigation .

- The presence of hydroxymethyl groups suggests reactivity with other functional groups. Researchers could explore its use in polymer synthesis, as a crosslinking agent, or in the preparation of functional materials. Its solubility and stability properties may also be relevant .

- Researchers have used similar imidazole derivatives as ligands for metal ion detection or separation. Investigating the complexation behavior of 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol with metal ions could contribute to analytical methods or sensors .

Plant Growth Regulator

Antifungal Agent

Coordination Chemistry

Biomedical Applications

Materials Science

Analytical Chemistry

properties

IUPAC Name |

2-[4,5-bis(hydroxymethyl)triazol-1-yl]-1-(4-methoxyphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-20-10-4-2-9(3-5-10)13(19)6-16-12(8-18)11(7-17)14-15-16/h2-5,13,17-19H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHLEASMNHKLRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN2C(=C(N=N2)CO)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2606431.png)

![Methyl 6-ethyl-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2606432.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2606434.png)

![1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2606437.png)

![[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]methanol](/img/structure/B2606438.png)

![methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylformamido)prop-2-enoate](/img/structure/B2606443.png)

![N-[2-[3-[(3-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2606445.png)